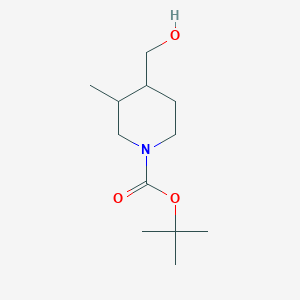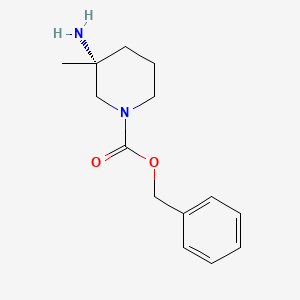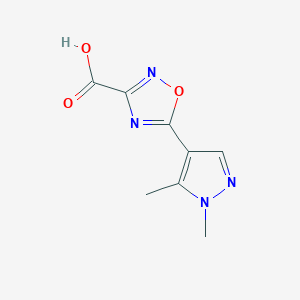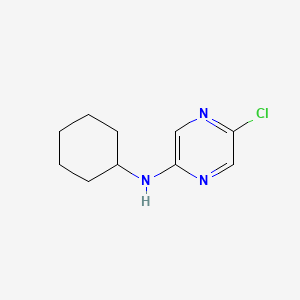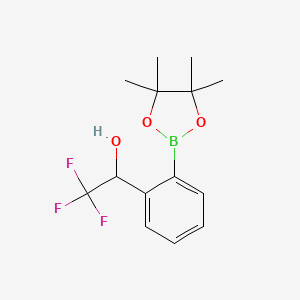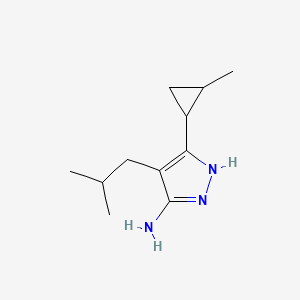![molecular formula C11H13BrN2O4 B13073834 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butoxycarbonyl (BOC) protecting group, which are often used in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like sodium hydroxide. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Products include pyridine N-oxides.
Reduction: Products include 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the nucleophile used, such as 6-amino-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the tert-butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Comparación Con Compuestos Similares
- 6-Bromopyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
- 6-Bromo-3-pyridinecarboxylic acid
Comparison: 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H13BrN2O4 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
6-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
NPAQVOONUQWAAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)

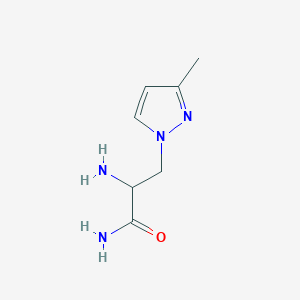
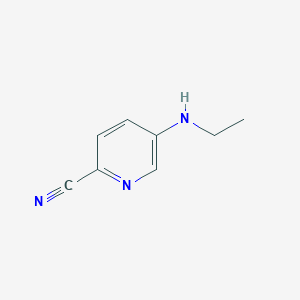
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)

